molecular formula C17H17FN6 B3129677 1-(4-fluorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine CAS No. 339105-28-1

1-(4-fluorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Cat. No.: B3129677
CAS No.: 339105-28-1
M. Wt: 324.4 g/mol
InChI Key: JRUNQXOQLKLECP-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a useful research compound. Its molecular formula is C17H17FN6 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-fluorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a compound of interest due to its potential pharmacological activities. This compound belongs to the piperazine class, which has been widely studied for various biological activities including anxiolytic, antidepressant, and antimicrobial effects. The presence of the fluorophenyl and tetrazole moieties enhances its interaction with biological targets.

  • Molecular Formula : C17H15FN4
  • Molecular Weight : 300.33 g/mol
  • CAS Number : 100097-77-6

1. Anxiolytic and Antidepressant Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anxiolytic and antidepressant-like activities. For instance, a related piperazine derivative demonstrated its anxiolytic activity through modulation of the serotonergic system and interaction with the benzodiazepine site of the GABAA receptor . This suggests that our compound may also possess similar mechanisms of action.

2. Antimicrobial Activity

Several studies have explored the antimicrobial properties of piperazine derivatives. Research has shown that certain piperazine compounds exhibit significant activity against various bacterial strains and fungi . The incorporation of the tetrazole group in our compound could enhance its antimicrobial efficacy due to improved binding interactions with microbial targets.

3. Neuropharmacological Activity

The neuropharmacological profile of piperazines has been extensively studied, revealing their potential in treating neurological disorders. Compounds within this class have shown promise in inhibiting monoamine oxidase (MAO), an enzyme implicated in mood regulation . The structure of this compound may allow it to interact effectively with MAO-A and MAO-B, contributing to its antidepressant effects.

Case Study: Synthesis and Evaluation

A study synthesized a series of piperazine derivatives including those with tetrazole substituents. These compounds were evaluated for their biological activities, revealing that modifications in the piperazine structure significantly influenced their pharmacological profiles. Specifically, compounds that retained the tetrazole moiety showed enhanced bioactivity compared to their non-tetrazole counterparts .

Table: Summary of Biological Activities

Activity TypeRelated CompoundMechanism of ActionReference
AnxiolyticLQFM192Serotonergic system modulation
AntimicrobialVarious PiperazinesInhibition of bacterial growth
NeuropharmacologicalMAO InhibitorsInhibition of monoamine oxidase

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(1-phenyltetrazol-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6/c18-14-6-8-15(9-7-14)22-10-12-23(13-11-22)17-19-20-21-24(17)16-4-2-1-3-5-16/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUNQXOQLKLECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327031
Record name 1-(4-fluorophenyl)-4-(1-phenyltetrazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810125
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339105-28-1
Record name 1-(4-fluorophenyl)-4-(1-phenyltetrazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-fluorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
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1-(4-fluorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
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1-(4-fluorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
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1-(4-fluorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
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1-(4-fluorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
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1-(4-fluorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

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